![molecular formula C19H22N4O2 B2841668 N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide CAS No. 1798397-59-7](/img/structure/B2841668.png)
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide” is a chemical compound . It is related to 6-methyl-2-morpholinopyrimidin-4-ol , which has a molecular formula of C9H13N3O2 .
Synthesis Analysis
The synthesis of related compounds often involves reactions with aminopyridines . For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of related compounds like 6-methyl-2-morpholinopyrimidin-4-ol has been analyzed . It has a molecular formula of C9H13N3O2, an average mass of 195.218 Da, and a monoisotopic mass of 195.100784 Da .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were formed from a-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 6-methyl-2-morpholinopyrimidin-4-ol have been analyzed . It has a molecular formula of C9H13N3O2, an average mass of 195.218 Da, and a monoisotopic mass of 195.100784 Da .Aplicaciones Científicas De Investigación
- RAF Inhibition : N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide has been studied as a potent and selective RAF inhibitor, particularly targeting RAS mutant cancers . RAF proteins play a crucial role in cell signaling pathways, and inhibiting them can disrupt tumor growth.
- Kinase Inhibition : The compound’s kinase inhibition profile has been explored, shedding light on its potential as an anticancer agent . Understanding its interactions with specific kinases helps identify therapeutic targets.
- Collagen Deposition Reduction : In a liver fibrosis model, compounds related to N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide demonstrated antifibrotic effects by reducing collagen deposition . This suggests a potential role in managing fibrotic diseases.
- Angiogenesis Modulation : The compound’s structural features resemble known VEGFR-2 and PDGF-β inhibitors. These receptors are involved in angiogenesis, and inhibiting them could impact tumor vascularization .
- Antitumor Activity : Related analogs of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide have shown promising in vivo antitumor activity by inhibiting ATR protein kinase . ATR is crucial for DNA damage response and repair.
Cancer Research and Targeted Therapies
Antifibrotic Agents
VEGFR and PDGF Inhibition
ATR Protein Kinase Inhibition
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide” and related compounds could include further investigation into their potential biological activities . For instance, some compounds have shown promising neuroprotective and anti-inflammatory properties , indicating potential for development as novel therapeutic agents .
Propiedades
IUPAC Name |
(E)-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-15-13-18(23-9-11-25-12-10-23)22-17(21-15)14-20-19(24)8-7-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,20,24)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUPUKBFWJRRFR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.